molecular formula C20H18N2O4S2 B2519372 N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide CAS No. 896332-91-5

N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide

Cat. No.: B2519372
CAS No.: 896332-91-5
M. Wt: 414.49
InChI Key: MMOBBQXKJNCZJT-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 2,3-dihydro-1,3-benzothiazole derivatives, characterized by a benzothiazole core fused with a non-aromatic dihydrothiazole ring. The Z-configuration of the imine bond (C=N) is critical for its planar geometry, which influences intermolecular interactions and biological activity. Key structural features include:

  • 6-ethoxy substituent: Enhances lipophilicity and modulates electronic properties of the benzothiazole ring.
  • 3-(prop-2-yn-1-yl) group: Introduces alkyne functionality, enabling click chemistry or covalent binding to biological targets.

Synthesis likely involves condensation of a substituted benzothiazole precursor with 3-methanesulfonylbenzoyl chloride, followed by characterization via NMR, IR, and X-ray crystallography using tools like SHELX and ORTEP-3 .

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-4-11-22-17-10-9-15(26-5-2)13-18(17)27-20(22)21-19(23)14-7-6-8-16(12-14)28(3,24)25/h1,6-10,12-13H,5,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOBBQXKJNCZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as phase-transfer catalysis and microwave-assisted synthesis can be employed to improve efficiency and reduce reaction times .

Mechanism of Action

The mechanism of action of N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-2-furamide

This compound shares the benzothiazole core and propargyl group but differs in substituents:

Feature Target Compound Compound
Position 6 substituent Ethoxy (-OCH₂CH₃) Sulfamoyl (-SO₂NH₂)
Amide group 3-Methanesulfonylbenzamide 2-Furanamide
Electronic effects Ethoxy: Electron-donating; methanesulfonyl: Strong EWG Sulfamoyl: Moderate EWG; furanamide: Conjugated π-system
Biological relevance Likely targets kinases or proteases via sulfonyl interactions Sulfamoyl may enhance antibacterial activity

Key distinctions :

  • The ethoxy group in the target compound improves membrane permeability compared to the polar sulfamoyl group in .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Feature Target Compound Compound
Core structure Benzothiazole with imine bond Benzamide with N,O-bidentate directing group
Functional groups Propargyl, methanesulfonyl Hydroxy, dimethyl, methylbenzamide
Applications Potential kinase inhibition Metal-catalyzed C–H functionalization

Comparative insight :

  • The target compound’s rigid benzothiazole scaffold may offer better target selectivity than the flexible N,O-bidentate system in .

Biological Activity

N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The structure can be represented as follows:

C24H24N2O6\text{C}_{24}\text{H}_{24}\text{N}_2\text{O}_6

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole derivatives exhibited moderate to excellent cytotoxic activity against various cancer cell lines, including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. Notably, compounds similar to the target compound showed IC50 values ranging from 0.24 to 0.92 µM against these cell lines .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
18eNCI-H2260.31
18eSK-N-SH0.41
18eHT290.24
18eMKN-450.92
18eMDA-MB-2310.78

The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the activation of procaspase-3, a key player in apoptosis. The structure-activity relationship (SAR) studies indicate that specific substituents on the benzothiazole ring significantly enhance biological activity .

Antioxidant Activity

Benzothiazole derivatives have also been investigated for their antioxidant properties. Compounds containing electron-donating groups have shown increased cytoprotective activities against oxidative stress, suggesting that modifications to the benzothiazole structure can enhance its therapeutic potential .

Table 2: Antioxidant Activity of Selected Benzothiazole Derivatives

CompoundAntioxidant Activity (IC50)
Compound A5 µM
Compound B10 µM
Compound C15 µM

Hemolytic Activity

The hemolytic activity of benzothiazole derivatives is an essential consideration for their biocompatibility. Recent studies indicate that certain derivatives exhibit low hemolytic activity (<5%), making them suitable candidates for further pharmacological evaluation .

Case Studies and Research Findings

Several case studies have documented the efficacy of benzothiazole derivatives in preclinical models:

  • Study on Procaspase Activation : A study demonstrated that compound 18e activated procaspase-3 with an EC50 value of 0.31 µM, indicating strong pro-apoptotic potential .
  • Cytotoxicity Against Multiple Cancer Cell Lines : Research involving five different cancer cell lines showed that modifications to the benzothiazole structure could lead to significant increases in cytotoxicity .
  • In Silico Studies : Computational studies suggest that derivatives with higher lipophilicity improve cellular uptake and bioavailability, enhancing their therapeutic profiles .

Q & A

Q. What are the common synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions starting with the benzothiazole core. Key steps include:

  • Core formation : Cyclization of substituted benzothiazole precursors using strong bases (e.g., NaH) and coupling agents (e.g., EDCI) .
  • Functionalization : Introduction of the prop-2-yn-1-yl group via nucleophilic substitution or alkyne coupling under inert atmospheres (argon/nitrogen) .
  • Sulfonylation : Methanesulfonyl groups are introduced using methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

Q. Critical Conditions :

  • Temperature : Controlled heating (60–80°C) for cyclization steps.
  • Solvents : Polar aprotic solvents (DMF, DCM) enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is structural characterization performed, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm regiochemistry and Z-configuration via coupling constants (e.g., J = 12–15 Hz for imine protons) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (±0.001 Da) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, with hydrogen bonding patterns analyzed via graph-set notation (e.g., R₂²(8) motifs) .

Q. How can crystallographic data discrepancies be resolved during refinement?

  • Software Validation : Use SHELXL for small-molecule refinement and ORTEP-III for graphical representation. Discrepancies in thermal parameters (e.g., Ueq > 0.05 Ų) are addressed via iterative refinement cycles .
  • Hydrogen Bonding Analysis : Graph-set analysis identifies persistent motifs (e.g., D(2) chains) to validate packing efficiency .
  • Twinned Data Handling : For twinned crystals, SHELXL’s TWIN/BASF commands optimize scale factors and HKLF 5 formatting .

Q. What strategies mitigate contradictions in reaction yields during scale-up?

  • Kinetic Control : Lower temperatures (e.g., 0°C) stabilize intermediates in alkyne coupling steps, reducing side-product formation .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in prop-2-yn-1-yl incorporation, with yields increasing from 43% to 85% in optimized protocols .
  • Solvent Effects : Switching from DCM to DMF enhances solubility of methanesulfonyl intermediates, improving yields by 20% .

Q. How are reaction mechanisms elucidated for functional group transformations?

  • Isotopic Labeling : 18O-labeled methanesulfonyl chloride traces sulfonylation pathways via MS/MS fragmentation .
  • DFT Calculations : Gaussian simulations predict transition states for alkyne insertion, aligning with experimental activation energies (ΔG‡ ≈ 25 kcal/mol) .
  • In Situ Monitoring : ReactIR detects intermediates (e.g., nitrenes) during nitro-group reductions, guiding stoichiometric adjustments .

Q. What methodologies assess biological activity in target-based assays?

  • Enzyme Inhibition : IC₅₀ values are determined via fluorogenic substrates (e.g., caspase-3 assays, λex = 380 nm, λem = 460 nm) .
  • Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 cells after 24-h exposure (LOQ = 0.1 ng/mL) .
  • Protein Binding : Surface plasmon resonance (SPR) measures KD values (e.g., 12 nM for Bcl-2) using immobilized targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.